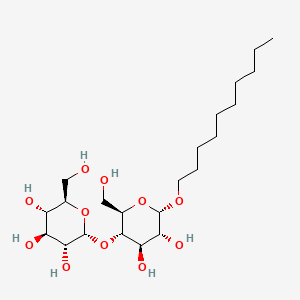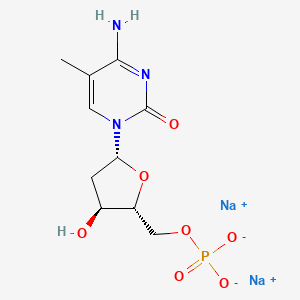
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane: is an organosilicon compound with the molecular formula C12H19ClO2Si and a molecular weight of 258.82 g/mol . This compound is characterized by the presence of a chloromethyl group attached to a phenethyl moiety, which is further bonded to a dimethoxy(methyl)silane group. It is commonly used in various research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane typically involves the reaction of 4-(chloromethyl)phenethyl alcohol with dimethoxy(methyl)silane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The phenethyl moiety can undergo oxidation to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include or under mild conditions.
Oxidation: Reagents such as or are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology: In biological research, this compound is used to modify surfaces of biomolecules, enhancing their stability and functionality. It is also used in the development of biocompatible materials .
Medicine: The compound is explored for its potential use in drug delivery systems, where it can be used to modify the surface properties of nanoparticles, improving their targeting and efficacy .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of silicone-based materials .
Mecanismo De Acción
The mechanism of action of (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane involves its ability to form covalent bonds with various substrates. The chloromethyl group can react with nucleophiles, leading to the formation of stable derivatives. The dimethoxy(methyl)silane group enhances the compound’s reactivity and stability, making it suitable for various applications .
Comparación Con Compuestos Similares
- (4-(Bromomethyl)phenethyl)dimethoxy(methyl)silane
- (4-(Methoxymethyl)phenethyl)dimethoxy(methyl)silane
- (4-(Hydroxymethyl)phenethyl)dimethoxy(methyl)silane
Comparison: Compared to its analogs, (4-(Chloromethyl)phenethyl)dimethoxy(methyl)silane exhibits unique reactivity due to the presence of the chloromethyl group. This makes it more versatile in nucleophilic substitution reactions. Additionally, the dimethoxy(methyl)silane group provides enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-dimethoxy-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO2Si/c1-14-16(3,15-2)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQZMSEXOKVCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(CCC1=CC=C(C=C1)CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)









